4'-Phenylchalcon

Übersicht

Beschreibung

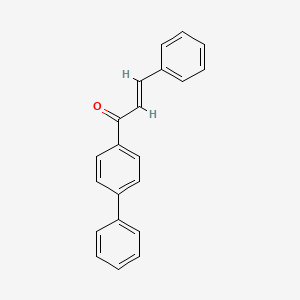

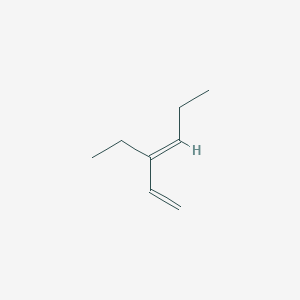

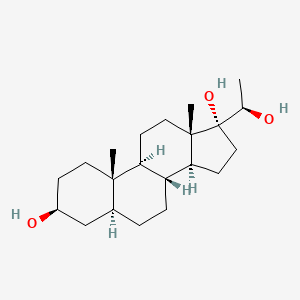

4’-Phenylchalcone is a chemical compound with diverse applications in scientific research. It is an aromatic ketone that forms the central core of many important biological compounds, known as chalcones . The molecular formula of 4’-Phenylchalcone is C21H16O, and it has a molecular weight of 284.35 .

Synthesis Analysis

4’-Phenylchalcone has been synthesized and analyzed in various studies. For instance, one study reported the synthesis and analysis of 36 different compounds belonging to 4 related series as cathepsin B, H, and L inhibitors . Another study discussed the synthesis of chalcones and their biological activities with a focus on structure–activity relationships .Molecular Structure Analysis

The molecular structure of 4’-Phenylchalcone contains a total of 40 bonds; 24 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis

Chalcones, including 4’-Phenylchalcone, are known for their diverse chemical reactions. They are structurally one of the most diverse groups of flavonoids and can easily cyclize, forming a flavonoid structure which is a key step for the skeletal modification of chalcones .Physical And Chemical Properties Analysis

Chalcones, including 4’-Phenylchalcone, are generally crystalline solids. They possess different colors including yellow, orange, and brown . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .Wissenschaftliche Forschungsanwendungen

Drogen Synthese und Pharmakologische Aktivitäten

Chalcone, einschließlich 4'-Phenylchalcon, werden in der medizinischen Chemie als aktive Leitmoleküle für die Entdeckung neuer Medikamente anerkannt. Es wurde dokumentiert, dass sie eine breite Palette pharmakologischer Aktivitäten aufweisen, wie z. B. antioxidative, entzündungshemmende, antidiabetische, neuroprotektive und krebshemmende Eigenschaften . Insbesondere this compound wurde aufgrund seiner Fähigkeit, bestimmte prosurvivalen Transkriptionswege zu hemmen, auf sein Potenzial in der Arzneimittelsynthese untersucht .

Hemmung der Epoxidhydrolase

4'-Phenylchalconoxid ist ein potenter und selektiver Inhibitor der mikrosomalen und zytosolischen Epoxidhydrolase mit einem IC50-Wert von 68 nM. Diese Hemmung ist signifikant, da sie die Hydrolyse von Epoxyeicosatriensäure beeinflusst, die an verschiedenen biologischen Prozessen beteiligt ist .

Antioxidative Eigenschaften

Untersuchungen haben gezeigt, dass Chalconderivate signifikante antioxidative Eigenschaften besitzen. Obwohl this compound selbst im Vergleich zu seinen Derivaten nicht das stärkste Antioxidans war, spielt es dennoch eine entscheidende Rolle in den Struktur-Aktivitäts-Beziehungsstudien, die die Synthese wirksamerer antioxidativer Verbindungen leiten .

4. Biologische Aktivitätspotenziale und Metallkomplexbildung Chalcone sind bekannt für ihre Nützlichkeit als Gerüste bei der Synthese bioaktiver Verbindungen und ihre Fähigkeit, nützliche Metallkomplexe zu bilden. Diese Eigenschaften sind mit ihren physikalischen Eigenschaften verbunden und tragen zu ihren vielfältigen biologischen Aktivitätspotenzialen bei .

Wirkmechanismus

Target of Action

4’-Phenylchalcone has been found to interact with specific enzymes involved in various biological processes. One of the primary targets of 4’-Phenylchalcone are the enzymes cathepsin B, H, and L . These enzymes are associated with various disease conditions, including cancer, rheumatoid arthritis, and tissue degenerative disorders .

Mode of Action

The interaction of 4’-Phenylchalcone with its targets results in significant changes in their activity. For instance, it has been reported that 4’-Phenylchalcone can inhibit the activity of alkaline phosphatase, while activating the activity of acid phosphatase . This differential effect on enzyme activity is a key aspect of its mode of action.

Biochemical Pathways

The action of 4’-Phenylchalcone affects several biochemical pathways. It has been suggested that the compound’s structure, which suggests potential for scavenging free radicals, could contribute to its antihypertensive effects. Furthermore, it has been reported that 4’-Phenylchalcone and its derivatives can inhibit diverse targets of antibiotic-resistance development pathways .

Pharmacokinetics

Such modifications can increase potency, reduce toxicity, and enhance bioavailability .

Result of Action

The molecular and cellular effects of 4’-Phenylchalcone’s action are diverse, reflecting its interaction with multiple targets. For example, it has been reported that all synthesized compounds of 4’-Phenylchalcone were inhibitory to alkaline phosphatase, whereas an activating effect has been observed on acid phosphatase . This suggests that 4’-Phenylchalcone can modulate enzyme activity in a target-specific manner.

Action Environment

The action, efficacy, and stability of 4’-Phenylchalcone can be influenced by various environmental factors. For instance, the presence of substituents in the aromatic ring of chalcones can affect their antioxidant activity . Additionally, the bulky substituents may have an effect on the antioxidant activity of 4’-Phenylchalcone .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWFSMHHLMTFFU-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030975 | |

| Record name | 4'-Phenylchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2453-44-3, 81878-54-8 | |

| Record name | 4'-Phenylchalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Phenylchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-PHENYL-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)

![Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1624077.png)